(E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid
Overview
Description
(E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid is a useful research compound. Its molecular formula is C9H10N2O2S and its molecular weight is 210.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Functionalization
(E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid can be utilized in the synthesis of various branched, carboxylic acid-functionalized polyolefin materials. Transition-metal-catalyzed copolymerization, particularly with palladium catalysts, offers a direct route to these copolymers, potentially providing better control over microstructures and material properties. This approach is significant for creating materials with improved mechanical properties compared to those produced via traditional high-pressure free radical copolymerization (Dai & Chen, 2018).
Molecular Interactions and Supramolecular Aggregation
The compound also plays a role in understanding molecular interactions and supramolecular aggregation. For instance, the study of hydrogen-bonded ribbons in related pyrimidine compounds sheds light on how highly substituted pyrimidine rings can distort from planarity and the effects on supramolecular aggregation. This knowledge contributes to the broader understanding of molecular self-assembly and interaction mechanisms (Trilleras et al., 2008).
Development of Herbicidal Agents
Research into acrylic acid derivatives, including those similar to this compound, has shown potential in the development of new herbicidal agents. These compounds have been found to inhibit acetohydroxyacid synthase (AHAS), an enzyme crucial for plant growth, demonstrating post-emergence herbicidal activity against certain species. The effectiveness of these compounds as herbicides is significantly influenced by the nature of the substituents on the pyrimidine ring, highlighting the importance of molecular structure in biological activity (Mcfadden et al., 1993).
Hydrogel Development for Biomedical Applications
In the realm of biomedical engineering, derivatives of this compound can contribute to the development of ultrathin hydrogels composed of thermoresponsive polymers. These materials exhibit unique swelling properties influenced by factors such as ionic strength and pH, making them suitable for various applications, including drug delivery systems and tissue engineering scaffolds (Serizawa et al., 2004).
Solar Cell Applications
The compound's derivatives have also found applications in the field of renewable energy, particularly in the development of organic sensitizers for solar cells. Functionalized unsymmetrical organic sensitizers incorporating this compound moieties have shown high incident photon-to-current conversion efficiency when anchored onto TiO2 films. This demonstrates the potential of such compounds in enhancing the performance of dye-sensitized solar cells (Kim et al., 2006).
Properties
IUPAC Name |
(E)-3-(2-ethylsulfanylpyrimidin-5-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-2-14-9-10-5-7(6-11-9)3-4-8(12)13/h3-6H,2H2,1H3,(H,12,13)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUALAWUDGDHFPC-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(C=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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